molecular formula C9H14O3 B14376966 3-Methyl-5-propanoyloxan-2-one CAS No. 89665-32-7

3-Methyl-5-propanoyloxan-2-one

Cat. No.: B14376966
CAS No.: 89665-32-7
M. Wt: 170.21 g/mol
InChI Key: RQZLYYYSPNKVOR-UHFFFAOYSA-N
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Description

3-Methyl-5-propanoyloxan-2-one is an organic compound that belongs to the class of oxanones This compound is characterized by a six-membered ring containing an oxygen atom and a ketone functional group The presence of a methyl group at the third position and a propanoyl group at the fifth position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-propanoyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions. The reaction typically proceeds via an intramolecular aldol condensation, followed by dehydration to form the oxanone ring.

Another method involves the use of Grignard reagents. For example, the reaction of a suitable aldehyde with a Grignard reagent, followed by cyclization and oxidation, can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to facilitate the cyclization process, and advanced purification techniques like distillation and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propanoyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and propanoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-5-propanoyloxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-propanoyloxan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-butanoyloxan-2-one: Similar structure but with a butanoyl group instead of a propanoyl group.

    3-Methyl-5-acetoxyoxan-2-one: Contains an acetoxy group instead of a propanoyl group.

Uniqueness

3-Methyl-5-propanoyloxan-2-one is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

89665-32-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-propanoyloxan-2-one

InChI

InChI=1S/C9H14O3/c1-3-8(10)7-4-6(2)9(11)12-5-7/h6-7H,3-5H2,1-2H3

InChI Key

RQZLYYYSPNKVOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(C(=O)OC1)C

Origin of Product

United States

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